molecular formula C15H17N3O2S B2484855 4-oxo-N-(prop-2-en-1-yl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 403727-68-4

4-oxo-N-(prop-2-en-1-yl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2484855
CAS No.: 403727-68-4
M. Wt: 303.38
InChI Key: UNVNAZUFMUUERH-UHFFFAOYSA-N
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Description

4-oxo-N-(prop-2-en-1-yl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on synthesizing derivatives of quinazoline carboxamides, including compounds like 4-oxo-N-prop-2-enyl-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, to explore their biological activity. The synthesized compounds were predicted to have potential antineurotic activity, making them promising for the treatment of male reproductive and erectile dysfunction. These compounds were categorized as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Chemical Synthesis and Properties

  • Another study detailed an efficient route to synthesize various quinazoline derivatives. The methodology involved cyclization processes using aminobenzoyl amino acids, highlighting the chemical versatility and potential for creating a range of related compounds for further research applications (Süsse & Johne, 1985).

Green Chemistry Approach

  • A notable research effort described the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, closely related to the queried compound, using a "green" synthesis approach in water. This highlights the environmental considerations in the synthesis of such complex molecules (Horishny & Matiychuk, 2020).

Antiviral Research

  • Research into 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives, which share a structural similarity with the queried compound, showed potential as HIV integrase inhibitors. This suggests a possible application in antiviral therapies (Xu, Zeng, Jiao, Hu, & Zhong, 2009).

Antitumor Applications

  • A study on the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, offers insights into the potential of quinazoline derivatives in cancer research. The synthesized compounds displayed high growth-inhibitory activity, suggesting their utility in antitumor treatments (Bavetsias et al., 2002).

Properties

IUPAC Name

4-oxo-N-prop-2-enyl-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-7-16-13(19)10-5-6-11-12(9-10)17-15(21)18(8-4-2)14(11)20/h3,5-6,9H,1,4,7-8H2,2H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVNAZUFMUUERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC=C)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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